molecular formula C25H23N5O3S B2907189 3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 872197-48-3

3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2907189
CAS No.: 872197-48-3
M. Wt: 473.55
InChI Key: KDESJJIAWDCRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a sulfonyl group attached to a dimethylphenyl ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Dimethylphenyl and Ethoxyphenyl Groups: These groups are introduced through substitution reactions, typically involving the use of appropriate halides and nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halides and nucleophiles are commonly used in substitution reactions, often in the presence of a catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dimethylphenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
  • N-(2,4-Dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Uniqueness

3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-N-(2-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3S/c1-4-33-22-12-8-6-10-20(22)26-23-19-9-5-7-11-21(19)30-24(27-23)25(28-29-30)34(31,32)18-14-13-16(2)17(3)15-18/h5-15H,4H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDESJJIAWDCRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.